

#### **In-Depth Technical Guide: 2-Bromobutane-d5**

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Compound of Interest

Compound Name: 2-Bromobutane-d5

Cat. No.: B15290050

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CAS Number: 304700-80-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromobutane-d5**, a deuterated isotopologue of 2-bromobutane. This document collates available data on its physicochemical properties, safety information, and relevant experimental protocols. The information presented is intended to support researchers and professionals in various scientific disciplines, including but not limited to synthetic chemistry, mass spectrometry, and kinetic studies.

### Physicochemical and Safety Data

Quantitative data for **2-Bromobutane-d5** is not readily available in dedicated safety data sheets. However, the properties of its non-deuterated counterpart, 2-Bromobutane (CAS: 78-76-2), serve as a close proxy. Key data for both compounds are summarized below for comparative purposes.



Property	2-Bromobutane (CAS: 78- 76-2)	2-Bromobutane-d5 (CAS: 304700-80-9)
Molecular Formula	C4H9Br	C4D5H4Br
Molecular Weight	137.02 g/mol	142.049 g/mol
Boiling Point	91 °C[1]	No data available
Melting Point	-112 °C[1]	No data available
Density	1.255 g/cm³ at 25 °C[1]	No data available
Flash Point	21 °C (closed cup)[1]	No data available
Vapor Pressure	70 mbar at 20 °C[1]	No data available
Autoignition Temperature	265 °C / 509 °F	No data available
Upper Explosion Limit	6.6 %(V)[1]	No data available
Lower Explosion Limit	2.6 %(V)[1]	No data available
Solubility	Insoluble in water; soluble in alcohol, acetone, and ether.	No data available

Safety Information for 2-Bromobutane (as a proxy for **2-Bromobutane-d5**):

2-Bromobutane is a highly flammable liquid and vapor.[2][3] It is harmful if swallowed or inhaled and causes skin and eye irritation.[4] It may cause drowsiness or dizziness.[2][3] Personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this chemical.[3] It should be stored in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[2]

## **Experimental Protocols**

Detailed experimental protocols for the synthesis of **2-Bromobutane-d5** are not readily available in the public domain. However, general methods for the synthesis of alkyl bromides and information from studies on deuterated bromobutanes can provide valuable guidance.

#### **General Synthesis of 2-Bromobutane**



A common method for the synthesis of 2-bromobutane involves the reaction of 2-butanol with a bromine source, such as hydrobromic acid or phosphorus tribromide.

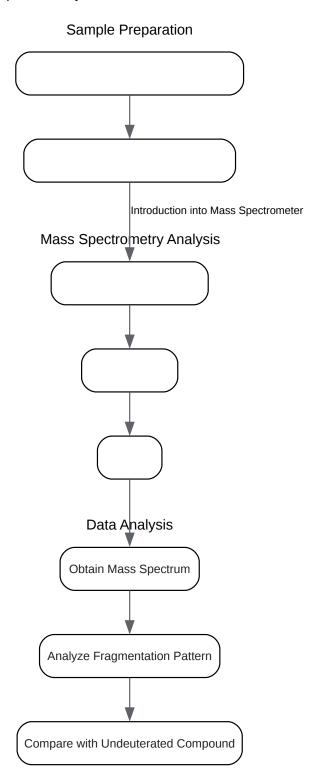
### Mass Spectrometry Analysis of Deuterated 2-Bromobutane

A study by McFadden and Lounsbury provides detailed insights into the mass spectral analysis of deuterated bromobutanes, including 1,1,1,3,3-pentadeutero-2-bromobutane.[5][6]

Experimental Workflow: Mass Spectrometry of Deuterated 2-Bromobutane



#### Mass Spectrometry Workflow for Deuterated 2-Bromobutane



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Caption: Workflow for the mass spectrometric analysis of deuterated 2-bromobutane.



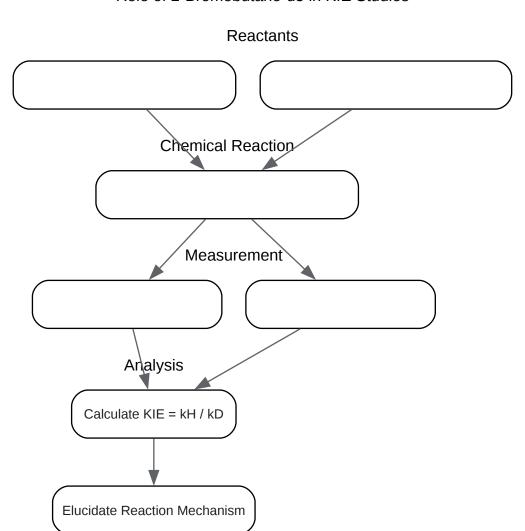
The study revealed that no hydrogen-deuterium exchange occurs in ions formed by simple bond cleavage of the parent ion.[5][6] However, extensive exchange is observed in ions formed from the further decomposition of unsaturated daughter ions.[5][6] The formation of HBr+ or the loss of HBr to form C4H8+ from 2-bromobutane preferentially involves the hydrogen on carbon-4 and not on carbon-2.[5][7]

### Signaling Pathways and Logical Relationships

The primary utility of deuterated compounds like **2-Bromobutane-d5** in research often lies in their application in kinetic isotope effect (KIE) studies. These studies help to elucidate reaction mechanisms.

Logical Relationship: Application of 2-Bromobutane-d5 in Kinetic Isotope Effect Studies





Role of 2-Bromobutane-d5 in KIE Studies

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Caption: Logical flow of using **2-Bromobutane-d5** in kinetic isotope effect studies.

By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine if the C-D bond is broken in the rate-determining step of the reaction. A significant primary kinetic isotope effect (typically kH/kD > 2) suggests that the C-H/C-D bond is broken during the slowest step of the reaction. Secondary kinetic isotope effects, which are smaller, can provide information about changes in hybridization at the carbon atom bearing the deuterium.



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